molecular formula C27H25ClN2O2S B11084827 10-chloro-11-hydroxy-4,8-diphenyl-3,4,4a,5,6,7,7a,8-octahydrochromeno[3,2-i]quinazoline-2(1H)-thione

10-chloro-11-hydroxy-4,8-diphenyl-3,4,4a,5,6,7,7a,8-octahydrochromeno[3,2-i]quinazoline-2(1H)-thione

Cat. No.: B11084827
M. Wt: 477.0 g/mol
InChI Key: OJVFCCKMQFSLLN-UHFFFAOYSA-N
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Description

10-chloro-11-hydroxy-4,8-diphenyl-3,4,4a,5,6,7,7a,8-octahydrochromeno[3,2-i]quinazoline-2(1H)-thione is a complex organic compound with a unique structure that combines multiple functional groups. This compound is part of the chromenoquinazoline family, known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-chloro-11-hydroxy-4,8-diphenyl-3,4,4a,5,6,7,7a,8-octahydrochromeno[3,2-i]quinazoline-2(1H)-thione typically involves multi-step organic reactions. The process begins with the preparation of the chromenoquinazoline core, followed by the introduction of the chloro, hydroxy, and diphenyl groups. Common reagents used in these reactions include chlorinating agents, reducing agents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

10-chloro-11-hydroxy-4,8-diphenyl-3,4,4a,5,6,7,7a,8-octahydrochromeno[3,2-i]quinazoline-2(1H)-thione undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the chloro group or to convert the hydroxy group to a hydrogen atom.

    Substitution: The chloro group can be substituted with other functional groups such as amino or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while substitution of the chloro group can result in various substituted derivatives.

Scientific Research Applications

10-chloro-11-hydroxy-4,8-diphenyl-3,4,4a,5,6,7,7a,8-octahydrochromeno[3,2-i]quinazoline-2(1H)-thione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 10-chloro-11-hydroxy-4,8-diphenyl-3,4,4a,5,6,7,7a,8-octahydrochromeno[3,2-i]quinazoline-2(1H)-thione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Chromenoquinazoline Derivatives: Compounds with similar core structures but different functional groups.

    Quinazoline Derivatives: Compounds with a quinazoline core, known for their diverse biological activities.

    Chromene Derivatives: Compounds with a chromene core, often studied for their potential therapeutic applications.

Uniqueness

10-chloro-11-hydroxy-4,8-diphenyl-3,4,4a,5,6,7,7a,8-octahydrochromeno[3,2-i]quinazoline-2(1H)-thione stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C27H25ClN2O2S

Molecular Weight

477.0 g/mol

IUPAC Name

6-chloro-5-hydroxy-9,15-diphenyl-2-oxa-16,18-diazatetracyclo[8.8.0.01,14.03,8]octadeca-3,5,7-triene-17-thione

InChI

InChI=1S/C27H25ClN2O2S/c28-21-14-18-23(15-22(21)31)32-27-19(24(18)16-8-3-1-4-9-16)12-7-13-20(27)25(29-26(33)30-27)17-10-5-2-6-11-17/h1-6,8-11,14-15,19-20,24-25,31H,7,12-13H2,(H2,29,30,33)

InChI Key

OJVFCCKMQFSLLN-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(C3=CC(=C(C=C3OC24C(C1)C(NC(=S)N4)C5=CC=CC=C5)O)Cl)C6=CC=CC=C6

Origin of Product

United States

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